2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1171807-81-0
VCID: VC8211659
InChI: InChI=1S/C14H19N3O/c1-17-13(7-9-16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3
SMILES: CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol

2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine

CAS No.: 1171807-81-0

Cat. No.: VC8211659

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine - 1171807-81-0

Specification

CAS No. 1171807-81-0
Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
IUPAC Name 2-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine
Standard InChI InChI=1S/C14H19N3O/c1-17-13(7-9-16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3
Standard InChI Key BPILZOWSNJKECS-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC
Canonical SMILES CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]ethanamine, reflects its bifunctional design:

  • A 3-methoxyphenyl group (C6H4-OCH3) attached to an ethylamine backbone.

  • A 1-methyl-1H-pyrazol-5-ylmethyl group bonded to the amine nitrogen .

The molecular formula is C14H19N3O, with a molecular weight of 245.32 g/mol . The Canonical SMILES string (CN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC) and InChIKey (QUDYNIMUWXJAAX-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
CAS Registry Number1171807-81-0
Canonical SMILESCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC
InChIKeyQUDYNIMUWXJAAX-UHFFFAOYSA-N

Crystallographic and Conformational Insights

While no direct crystallographic data exists for this compound, analogous structures (e.g., benzimidazole derivatives) exhibit planar aromatic systems with bond lengths of 1.288–1.393 Å for C–N bonds in heterocyclic rings . The pyrazole ring in this compound likely adopts a similar planar conformation, stabilized by π-electron delocalization.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine typically involves:

  • Formation of the Ethanamine Backbone: Alkylation of 3-methoxyphenethylamine with a pyrazole-containing electrophile.

  • Introduction of the Methylpyrazole Group: Coupling reactions using 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions .

A related compound, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine (CAS 1173085-38-5), demonstrates the adaptability of this synthetic route by substituting the methyl group with ethyl at the pyrazole nitrogen .

Reactivity Profile

  • Amine Functionality: The primary amine participates in Schiff base formation, acylation, and alkylation reactions.

  • Pyrazole Ring: Susceptible to electrophilic substitution at the 3- and 4-positions due to electron-rich nitrogen atoms .

  • Methoxy Group: Provides sites for demethylation or O-alkylation under acidic or basic conditions .

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data reveals a boiling point of 394.8±27.0 °C at standard pressure and a density of 1.1±0.1 g/cm³ . The compound’s solubility is influenced by its polar amine and methoxy groups, suggesting moderate solubility in polar organic solvents like ethanol or DMSO.

Table 2: Physical Properties

PropertyValueSource
Boiling Point394.8 ± 27.0 °C
Density1.1 ± 0.1 g/cm³
Predicted LogP~2.5 (estimated)

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C–O methoxy).

  • NMR: ¹H NMR would show singlet peaks for the methyl groups on the pyrazole (δ 3.8 ppm) and methoxy (δ 3.7 ppm), with aromatic protons in the δ 6.5–7.5 ppm range .

SupplierLocationCatalog NumberPurity
ChemScene, LLCNew Jersey, USACS-0300560>95%
BOC SciencesNew York, USABB000320>98%

Both suppliers offer custom synthesis services, with prices ranging from $200–$500 per gram depending on scale .

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